tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate
Description
Historical Development of Piperidine-Based Carbamates
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic synthesis since its isolation from black pepper alkaloids in the mid-19th century. Early applications focused on its role as a building block for alkaloid mimics, but the introduction of carbamate functionalities to piperidine derivatives marked a transformative advancement. Carbamates, characterized by their –O(CO)NR2 groups, gained prominence in the 20th century due to their stability and versatility in protecting amine groups during multi-step syntheses.
The fusion of piperidine and carbamate chemistry emerged through efforts to optimize pharmacokinetic properties in drug candidates. For instance, the synthesis of N-methylpiperidine carbamates in the 1980s demonstrated enhanced metabolic stability compared to their amine counterparts. This innovation paved the way for structurally refined variants, including tert-butyl-protected derivatives. A pivotal milestone was the development of stereoselective routes for piperidine carbamates, such as the anodic oxidation methods reported by Canadian researchers, which enabled regio- and stereocontrolled functionalization of the piperidine ring.
Table 1: Key Advances in Piperidine Carbamate Synthesis
| Era | Innovation | Impact |
|---|---|---|
| 1850–1900 | Isolation of piperidine from Piper nigrum | Foundation for heterocyclic chemistry |
| 1950–1970 | Carbamate protecting group strategies | Enabled complex amine syntheses |
| 1980–2000 | Stereoselective piperidine functionalization | Precision in drug candidate design |
| 2010–present | tert-butyl carbamate applications | Improved stability in medicinal agents |
Position of tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate in Organic Chemistry
The compound tert-butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate exemplifies the convergence of steric protection and stereochemical precision. Its structure features a piperidine core with methyl groups at the 2- and 6-positions, a tert-butyl carbamate at the 4-position, and distinct stereochemistry (2R,4r,6S). This configuration arises from the chair conformation preferences of the piperidine ring, where equatorial substituents minimize steric strain.
The tert-butyl group serves dual roles: it protects the amine during synthetic sequences and enhances solubility in nonpolar media. This is critical in multi-step reactions, such as those involving Grignard reagents or palladium-catalyzed couplings, where unprotected amines could lead to side reactions. The compound’s utility is further evidenced in peptidomimetic drug design, where its rigid piperidine scaffold mimics peptide backbones while resisting enzymatic degradation.
Structural Analysis
- Core : Piperidine ring with chair conformation (equatorial methyl groups at C2 and C6).
- Substituents :
- tert-Butyl carbamate at C4, providing steric bulk and stability.
- Methyl groups at C2 and C6, enforcing conformational rigidity.
- Stereochemistry : The 2R,4r,6S configuration ensures optimal spatial arrangement for target interactions.
Significance of Stereochemical Configuration in Carbamate Design
Stereochemistry governs the biological activity and synthetic behavior of piperidine carbamates. In tert-butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate, the axial vs. equatorial placement of substituents directly impacts its reactivity. For example, the equatorial methyl groups at C2 and C6 reduce 1,3-diaxial strain, stabilizing the chair conformation by approximately 0.7 kcal/mol compared to axial arrangements. This stability is crucial for maintaining structural integrity during reactions such as nucleophilic substitutions or eliminations.
The carbamate’s stereochemical precision also enables enantioselective interactions with biological targets. In protease inhibitors, the (2R,4r,6S) configuration aligns with enzyme active sites, enhancing binding affinity. Synthetic methods like the hydroboration-oxidation of enecarbamates, as described in β-hydroxypiperidine syntheses, rely on stereocontrol to achieve desired configurations.
Table 2: Impact of Substituent Positioning on Piperidine Carbamate Properties
| Substituent Position | Conformation | Stability (ΔG, kcal/mol) | Functional Role |
|---|---|---|---|
| Axial methyl (C2/C6) | Chair | +0.7 | Increased strain, less common |
| Equatorial methyl | Chair | 0.0 (reference) | Enhanced stability |
| tert-Butyl (C4) | Axial | -1.2 | Steric protection |
The synthesis of tert-butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate often begins with Boc-protected piperidinol derivatives. As outlined in PMC studies, Grignard reactions with tert-butyl 4-oxopiperidine-1-carboxylate yield intermediates that are subsequently functionalized via carbamate formation. Anodic oxidation methods further allow regiospecific introduction of substituents, ensuring fidelity in stereochemical outcomes.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[[(2S,6R)-2,6-dimethylpiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16)/t9-,10+,11? |
InChI Key |
GJFLAZAAQXIUNF-ZACCUICWSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Stereochemically Defined Piperidine Core
Method: As per standard procedures, the core can be synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization.
Chiral Pool Synthesis: Starting from naturally occurring amino acids such as L-lysine or L-phenylalanine derivatives, which can be transformed into the piperidine ring via cyclization.
Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) to reduce a precursor such as a pyridine derivative or a precursor with a double bond, establishing the desired stereochemistry at positions 2 and 6.
Reference: Similar approaches are documented in the synthesis of chiral piperidines for pharmaceutical intermediates, emphasizing chiral catalysts and auxiliaries.
Functionalization of the Nitrogen with a Methyl Group
Method: N-methylation of the piperidine nitrogen can be performed via:
- Reductive methylation: Using formaldehyde and a reducing agent such as sodium cyanoborohydride.
- Direct alkylation: With methyl iodide or methyl triflate under basic conditions.
Carbamate Formation
The final step involves attaching the carbamate group to the nitrogen:
Preparation of tert-Butyl Chloroformate: Commercially available or synthesized via reaction of tert-butyl alcohol with phosgene or triphosgene.
Reaction with the Amine: The free amine (N-methylated piperidine) reacts with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine, leading to the formation of the carbamate linkage.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate | 0°C to room temperature | In dry dichloromethane or THF |
| Base | Triethylamine | Catalytic | To scavenge HCl |
Purification: The product can be purified via column chromatography or recrystallization, depending on purity requirements.
Stereoselectivity and Optimization
Achieving the stereochemistry (2R,4r,6S) requires:
- Use of chiral catalysts or auxiliaries during ring construction.
- Stereoselective alkylation steps.
- Chiral chromatography or crystallization for enantiomeric purity.
Data Tables Summarizing Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Stereoselectivity | Yield (%) |
|---|---|---|---|---|---|
| Ring construction | Chiral catalyst | Ethanol or methanol | Hydrogenation conditions | High | 70-85 |
| Alkylation at positions 2 and 6 | Methyl iodide, n-BuLi | THF | -78°C to 0°C | Stereoselective | 60-75 |
| N-methylation | Formaldehyde, NaBH3CN | Methanol | Room temperature | Stereoselective | 65-80 |
| Carbamate formation | tert-Butyl chloroformate | Dichloromethane | 0°C to RT | N/A | 70-90 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: This compound can be reduced using reducing agents to form various derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate with structurally related piperidine carbamates, emphasizing substituents, stereochemistry, and applications:
Key Differences and Implications
Stereochemical Complexity : The target compound’s 2R,4r,6S configuration distinguishes it from simpler analogues like tert-butyl (4-methylpiperidin-4-yl)carbamate, which lacks stereochemical definition. This complexity may enhance selectivity in binding to chiral biological targets .
Electron-Withdrawing Groups: Fluorinated derivatives (e.g., 1052713-47-9) exhibit greater metabolic stability due to reduced oxidative degradation, whereas the target compound may require additional stabilization strategies .
Biological Activity: The phenoxypyrimidine-sulfonyl derivative (2305255-24-5) demonstrates advanced pharmacological activity as a kinase inhibitor, whereas the target compound serves primarily as a synthetic precursor .
Physicochemical Properties
- Similarity Scores : Computational analysis (e.g., Tanimoto coefficient) indicates high structural similarity (>0.89) between the target compound and tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0), though the latter lacks methyl substitutions .
- Solubility and Stability : The target compound’s methyl groups reduce aqueous solubility compared to hydroxylated analogues but enhance compatibility with organic reaction conditions .
Biological Activity
Tert-butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{23}N_{2}O_{3}
- Molecular Weight : 229.32 g/mol
- CAS Number : 152491-54-8
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain, potentially benefiting cognitive function in conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress and inflammatory responses in astrocytes exposed to Aβ1-42 .
- Antibacterial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The effective concentration range for these activities has been reported between 0.78 to 3.125 μg/mL .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Neuroprotective Study : In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, this compound demonstrated a significant increase in cell viability when co-administered with Aβ1-42. The results indicated a reduction in inflammatory cytokines such as TNFα and IL-1β .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties of related compounds and found that they exhibited strong bactericidal effects against both susceptible and drug-resistant strains of Staphylococcus species . This highlights the potential for developing new antibiotics based on this chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
